6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Übersicht
Beschreibung
“6,6-Dimethylbicyclo[3.1.0]hexan-3-one” is a chemical compound with the CAS Number: 13855-29-3 . It has a molecular weight of 124.18 .
Synthesis Analysis
A simple five-step process for the conversion of technical grade (+)-3-carene into 6,6-dimethylbicyclo [3.1.0]hexan-3-one has been developed . This process relies on crystallization and distillation and has been demonstrated to produce hundreds of grams of 6,6-dimethylbicyclo [3.1.0]hexan-3-one .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H12O/c1-8(2)6-3-5(9)4-7(6)8/h6-7H,3-4H2,1-2H3 .
Chemical Reactions Analysis
The synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane involves an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate for Antiviral Medications
6,6-Dimethylbicyclo[3.1.0]hexan-3-one is a key pharmaceutical intermediate used in the synthesis of various drugs. It plays a significant role in the production of boceprevir , a protease inhibitor for hepatitis C virus, and pf-07321332 , an antiviral medication .
Synthesis Process Development
Researchers have developed a simple and scalable five-step process to convert technical grade (+)-3-carene into 6,6-Dimethylbicyclo[3.1.0]hexan-3-one. This process minimizes chromatography, reduces the excess of silver salts, and avoids toxic chromium oxidants .
Catalysis Research
An innovative approach utilizing intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis has been developed to enable more efficient synthesis of 6,6-Dimethylbicyclo[3.1.0]hexan-3-one .
Wirkmechanismus
Target of Action
6,6-Dimethylbicyclo[3.1.0]hexan-3-one (6,6-DMABH) is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 . Therefore, the primary targets of 6,6-DMABH are the proteases of these viruses.
Result of Action
The result of the action of 6,6-DMABH is the inhibition of viral replication, leading to a decrease in viral load in the body. This helps to alleviate the symptoms of the viral infection and aids in the recovery of the patient .
Safety and Hazards
Zukünftige Richtungen
The compound plays a key role in the production of several antiviral medications . Therefore, more efficient synthesis methods, such as the one involving Ru (II) catalysis, are being developed . This could potentially lead to more widespread use of this compound in the pharmaceutical industry.
Eigenschaften
IUPAC Name |
6,6-dimethylbicyclo[3.1.0]hexan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2)6-3-5(9)4-7(6)8/h6-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECIOCZLOBJQBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC(=O)C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556406 | |
Record name | 6,6-Dimethylbicyclo[3.1.0]hexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethylbicyclo[3.1.0]hexan-3-one | |
CAS RN |
13855-29-3 | |
Record name | 6,6-Dimethylbicyclo[3.1.0]hexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.